N-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methyl]-4-ethoxy-N-methylbenzenesulfonamide -

N-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methyl]-4-ethoxy-N-methylbenzenesulfonamide

Catalog Number: EVT-4503842
CAS Number:
Molecular Formula: C14H18BrN3O3S
Molecular Weight: 388.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide (Hu7691)

  • Compound Description: Hu7691 is a potent and selective Akt inhibitor. It was developed to address the cutaneous toxicity observed with earlier Akt inhibitors. Preclinical studies demonstrated its efficacy against cancer cell proliferation, favorable pharmacokinetic properties, and a reduced potential for skin toxicity. This led to the approval of Hu7691's IND application by the NMPA. []
  • Relevance: While both Hu7691 and the target compound, N-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methyl]-4-ethoxy-N-methylbenzenesulfonamide, share a 1-methyl-1H-pyrazole moiety, their overall structures and biological activities differ significantly. Hu7691's development highlights the importance of structural modifications for optimizing target selectivity and reducing off-target effects, a concept relevant to understanding structure-activity relationships for the target compound as well. []

3-Methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide (APD791)

  • Compound Description: APD791 is a highly selective 5-hydroxytryptamine 2A (5-HT2A) receptor inverse agonist. It exhibits potent antiplatelet activity, inhibiting serotonin-amplified platelet aggregation. APD791 also demonstrates good oral bioavailability and an acceptable safety profile. []
  • Compound Description: This compound was synthesized and evaluated for inhibitory activity against kinases with a cysteine residue in the hinge region, specifically MPS1, MAPKAPK2, and p70S6Kβ/S6K2. []
  • Relevance: Although structurally distinct from N-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methyl]-4-ethoxy-N-methylbenzenesulfonamide, this compound highlights the significance of the 1-methyl-1H-pyrazole moiety, which is present in both. The compound's focus on kinase inhibition provides a framework for considering potential biological targets for N-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methyl]-4-ethoxy-N-methylbenzenesulfonamide, especially given the presence of the sulfonamide group, a common pharmacophore in kinase inhibitors. []

(2R,Z)-2-Amino-2-cyclohexyl-N-(5-(1-methyl-1H-pyrazol-4-yl)-1-oxo-2,6-dihydro-1H-[1,2]diazepino[4,5,6-cd]indol-8-yl)acetamide (Compound 1)

  • Compound Description: Compound 1 is investigated for its use in combination therapies with anti-cancer agents or radiation therapy. [, ]
  • Relevance: Both Compound 1 and N-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methyl]-4-ethoxy-N-methylbenzenesulfonamide contain the 1-methyl-1H-pyrazole moiety. While their structures differ significantly, the shared presence of this group suggests the possibility of exploring N-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methyl]-4-ethoxy-N-methylbenzenesulfonamide for potential anti-cancer properties. [, ]

5-Chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide Derivatives

  • Compound Description: These derivatives, designed as potential anti-tobacco mosaic virus (TMV) agents, were synthesized and demonstrated promising activity against TMV. []

Properties

Product Name

N-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methyl]-4-ethoxy-N-methylbenzenesulfonamide

IUPAC Name

N-[(4-bromo-2-methylpyrazol-3-yl)methyl]-4-ethoxy-N-methylbenzenesulfonamide

Molecular Formula

C14H18BrN3O3S

Molecular Weight

388.28 g/mol

InChI

InChI=1S/C14H18BrN3O3S/c1-4-21-11-5-7-12(8-6-11)22(19,20)17(2)10-14-13(15)9-16-18(14)3/h5-9H,4,10H2,1-3H3

InChI Key

GCBNOBKEVBAABP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N(C)CC2=C(C=NN2C)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.